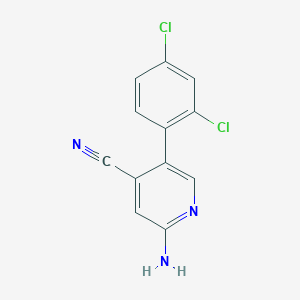

2-Amino-5-(2,4-dichlorophenyl)isonicotinonitrile

Description

Properties

IUPAC Name |

2-amino-5-(2,4-dichlorophenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-1-2-9(11(14)4-8)10-6-17-12(16)3-7(10)5-15/h1-4,6H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWPDNMJLTXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669428 | |

| Record name | 2-Amino-5-(2,4-dichlorophenyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952206-43-8 | |

| Record name | 2-Amino-5-(2,4-dichlorophenyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization of Suitable Precursors

One of the primary approaches involves the cyclization of substituted pyridine derivatives, which are functionalized with amino and nitrile groups. This method typically begins with the synthesis of a precursor such as 2-aminopyridine derivatives, which are then subjected to cyclization reactions with appropriate halogenated aromatic compounds, such as 2,4-dichlorobenzyl derivatives.

- Preparation of 2-aminopyridine derivatives: These are synthesized via nucleophilic substitution or amination of pyridine rings.

- Cyclization with dichlorophenyl compounds: The amino group reacts with the dichlorophenyl compound under basic or acidic conditions to form the isonicotinonitrile core.

Multistep Synthesis via Chalcone Intermediates

A notable method involves the synthesis of chalcone intermediates, which are then cyclized to form the target compound:

This method offers high yields and structural confirmation through spectroscopic analysis.

Nucleophilic Substitution on Halogenated Precursors

Another approach involves halogenation of aromatic or heteroaromatic compounds followed by nucleophilic substitution:

- Halogenation: Introduction of chlorine atoms onto aromatic rings, such as 2,4-dichlorobenzene, under controlled conditions.

- Substitution with amino groups: Nucleophilic substitution with ammonia or amines to introduce amino functionalities.

- Cyanation: Conversion of amino derivatives to nitriles via dehydration or other cyanation techniques.

Use of Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies utilize metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the dichlorophenyl group to pyridine derivatives:

This method allows for precise functionalization and high regioselectivity.

Notes on Reaction Conditions and Optimization

- Temperature: Typically ranges from room temperature to reflux conditions depending on the step.

- Solvents: Common solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.

- Catalysts: Metal catalysts such as palladium or nickel are frequently employed.

- Purification: Recrystallization and chromatography are used for purification, with confirmation via NMR, IR, and mass spectrometry.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dichlorophenyl)isonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Coupling Reactions: The dichlorophenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-Amino-5-(2,4-dichlorophenyl)isonicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dichlorophenyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino group and dichlorophenyl moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile

This analog (referred to as Compound A ) shares the pyridine core and dichlorophenyl substituent but differs in substituent positions and additional functional groups :

Structural and Functional Implications

- Substituent Position Effects : The dichlorophenyl group at position 5 in the target compound vs. position 4 in Compound A alters steric and electronic interactions. This positional shift may reduce steric hindrance in the pyridine ring, enhancing reactivity for subsequent functionalization.

- Crystallographic Stability: Compound A’s crystal structure is stabilized by a 3D hydrogen-bonded network . The target compound’s amino group at C2 (vs.

- Pharmacological Relevance : The naphthyl group in Compound A increases aromatic surface area, which may improve binding to hydrophobic enzyme pockets. Conversely, the target compound’s simpler structure could prioritize metabolic stability in drug design.

Biological Activity

2-Amino-5-(2,4-dichlorophenyl)isonicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula , characterized by an amino group, a dichlorophenyl moiety, and a nitrile functional group. Its structure allows it to interact with various biological targets, contributing to its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have highlighted its cytotoxic effects against various cancer cell lines. For instance, in a study comparing its potency to Doxorubicin, it was found to demonstrate superior cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines with IC values of 1.81 µM and 2.85 µM respectively, compared to Doxorubicin's IC values of 3.18 µM and 4.17 µM .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune response modulation in cancer therapy . The inhibition of IDO1 can enhance anti-tumor immunity, making this compound a candidate for combination therapies in oncology.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Binding Affinity : Interaction studies have shown that the compound has a significant binding affinity for various receptors and enzymes. This interaction alters the activity of these targets, leading to enhanced therapeutic effects.

- Cytotoxic Mechanism : The mechanism underlying its cytotoxicity may involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Synthesis Methods

Several synthesis methods have been reported for this compound:

- Microwave-Assisted Synthesis : This method is favored for its efficiency and reduced environmental impact. It allows for rapid synthesis while minimizing solvent use.

- Conventional Heating : Traditional methods involving reflux conditions are also used but tend to be less efficient compared to microwave-assisted techniques.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)isonicotinonitrile | Similar antimicrobial properties but different substitution patterns. | |

| 5-(2-Chlorophenyl)isonicotinonitrile | Lacks the amino group but retains nitrile functionality affecting biological activity. | |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Features trifluoromethyl group impacting lipophilicity and reactivity. |

The unique combination of functional groups in this compound contributes to its distinct biological activity compared to these similar compounds.

Case Studies

- Cytotoxicity Assessment : A study assessing the cytotoxic effects against breast cancer cell lines demonstrated that compound 3 (related structure) showed exceptional potency surpassing Doxorubicin . This emphasizes the potential for developing new anticancer agents based on this scaffold.

- Photophysical Investigations : Research into the photophysical properties indicated that alterations in solvent environments significantly affect fluorescence characteristics, which could be harnessed for developing fluorescent sensors or imaging agents in biomedical applications .

Q & A

Q. What are the standard synthetic protocols for 2-Amino-5-(2,4-dichlorophenyl)isonicotinonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or halogenation-amination sequences. For example:

- Halogenation-Amination: Start with a dichlorophenyl-substituted nitrile precursor (e.g., 2,4-dichlorobenzonitrile derivatives). Introduce the amino group via catalytic amination under reflux conditions (e.g., using NH₃/EtOH at 80°C) .

- Catalytic Synthesis: HBF₄ has been used in analogous nicotinonitrile syntheses to enhance regioselectivity and yield (e.g., 78% yield at 80°C) via anomeric-based oxidation . Key Characterization: Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (cyano stretch ~2200 cm⁻¹). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

- Spectroscopy: ¹H NMR identifies substituent patterns (e.g., amino protons at δ 5.5–6.0 ppm). ¹³C NMR confirms nitrile carbon at ~115 ppm.

- Mass Spectrometry: HRMS (ESI+) determines molecular weight (e.g., [M+H]⁺ at m/z 278.03).

- Chromatography: HPLC (retention time ~12.5 min) and TLC (Rf 0.6 in ethyl acetate/hexane) assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Optimization strategies include:

- Catalyst Screening: Compare HBF₄, AlCl₃, or ionic liquids (e.g., sulfonic acid-supported phosphonium ionic liquids) for enhanced regioselectivity .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of dichlorophenyl intermediates.

- Temperature Control: Lower temperatures (60–80°C) reduce side reactions like dehalogenation . Example Optimization Table:

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Standard | None | EtOH | 65 |

| HBF₄-Catalyzed | HBF₄ | DMF | 78 |

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to HSP90 (PDB: 1UYL). Prioritize residues like Phe138 for π-π interactions with the dichlorophenyl group .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Monitor RMSD (<2.0 Å indicates stable complexes).

- QSAR Modeling: Corporate electronic descriptors (e.g., HOMO-LUMO gap) to predict bioactivity trends .

Q. How to resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies often arise from assay variability. Mitigate via:

Q. What are the challenges in characterizing structural isomers?

Methodological Answer: Isomeric by-products (e.g., 2-amino-4-(2,4-dichlorophenyl)isonicotinonitrile) require advanced techniques:

- 2D NMR: NOESY or COSY differentiate substituent positions.

- X-ray Crystallography: Resolve absolute configuration (e.g., CCDC deposition for dichlorophenyl analogs) .

- LC-MS/MS: Fragmentation patterns distinguish isomers (e.g., m/z 278 → 243 for Cl loss).

Data-Driven Research Considerations

Q. How to design stability studies under varying pH and temperature?

Methodological Answer: Use accelerated stability protocols:

- Conditions: Expose to pH 3–9 buffers (37°C, 75% RH). Sample at 0, 24, 48, 72 h.

- Analysis: Monitor degradation via HPLC. Related nitriles show instability at pH <5, suggesting need for buffered formulations . Degradation Profile Example:

| Time (h) | pH 3 (%) | pH 7 (%) | pH 9 (%) |

|---|---|---|---|

| 24 | 85 | 98 | 95 |

| 72 | 62 | 92 | 88 |

Q. What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer: Prioritize assays aligned with dichlorophenyl bioactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.